molecular formula C25H22N4O3 B12000792 3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634895-43-5

3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B12000792
CAS No.: 634895-43-5
M. Wt: 426.5 g/mol
InChI Key: XJZGWQGKBKOKGF-WGOQTCKBSA-N
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Description

3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and methoxybenzylidene groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.

    Introduction of the Benzyloxy Group: This step can be achieved through nucleophilic substitution reactions where a benzyloxy group is introduced onto the phenyl ring.

    Formation of the Carbohydrazide: The pyrazole derivative is then reacted with hydrazine to form the carbohydrazide.

    Condensation with Methoxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-methoxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carbohydrazide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include benzoic acid derivatives.

    Reduction: Reduced forms of the pyrazole ring or alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The pyrazole core is a common motif in many pharmaceuticals, and modifications can lead to compounds with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide often involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: Lacks the methoxybenzylidene group.

    N’-(3-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the benzyloxy group.

    3-(2-(Methoxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group instead of a benzyloxy group.

Uniqueness

The presence of both benzyloxy and methoxybenzylidene groups in 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide makes it unique. These groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in various applications.

This detailed overview provides a comprehensive understanding of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique features

Properties

CAS No.

634895-43-5

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-31-20-11-7-10-19(14-20)16-26-29-25(30)23-15-22(27-28-23)21-12-5-6-13-24(21)32-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

XJZGWQGKBKOKGF-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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